molecular formula C7H10N4S B11821262 5-(Ethylamino)pyrazine-2-carbothioamide

5-(Ethylamino)pyrazine-2-carbothioamide

Cat. No.: B11821262
M. Wt: 182.25 g/mol
InChI Key: WUTZPZDHSVLYGQ-UHFFFAOYSA-N
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Description

5-(Ethylamino)pyrazine-2-carbothioamide is a chemical compound with the molecular formula C7H10N4S and a molecular weight of 182.25 g/mol . It is known for its unique structure, which includes an ethylamino group attached to a pyrazine ring, and a carbothioamide group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)pyrazine-2-carbothioamide typically involves the reaction of ethylamine with pyrazine-2-carbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)pyrazine-2-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-(Ethylamino)pyrazine-2-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The ethylamino group and the carbothioamide group play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylamino)pyrazine-2-carbothioamide
  • 5-(Propylamino)pyrazine-2-carbothioamide
  • 5-(Butylamino)pyrazine-2-carbothioamide

Uniqueness

5-(Ethylamino)pyrazine-2-carbothioamide is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. The length and structure of the alkyl chain in the ethylamino group can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

5-(ethylamino)pyrazine-2-carbothioamide

InChI

InChI=1S/C7H10N4S/c1-2-9-6-4-10-5(3-11-6)7(8)12/h3-4H,2H2,1H3,(H2,8,12)(H,9,11)

InChI Key

WUTZPZDHSVLYGQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(N=C1)C(=S)N

Origin of Product

United States

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